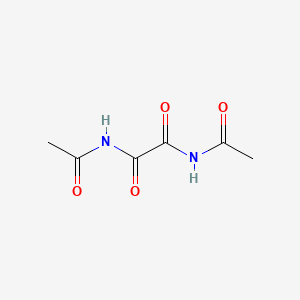
N,N'-Diacetyloxamide
Cat. No. B3052312
M. Wt: 172.14 g/mol
InChI Key: YKLXUKBPDJLLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04981963
Procedure details


A suspension of N,N'-diacetyloxamide (10 g, 0.058 mol) in ethyl alcohol (20 ml) is charged into a three-necked flask equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, and a magnetic stirrer. 98 % Pyridine (40 ml, 0.40 mol) is then dripped therein at 70° C., and after 40 minutes the complete solving of N,N'-diacetyloxamide in the reaction mixture is observed. The temperature is brought to 95° C. and kept at this value for 6.5 hours. Then water (60 ml) and chloroform (60 ml) are added to the reaction mixture and the organic phase is separated. Chloroform is distilled off and ethyl ether (30 ml) is added to precipitate the compound of the title. The precipitate is recovered by filtration and dried, thus affording the compound of the title (5.1 g, 0.023 mol, yield 39.2%) with m.p. 88°-90° C.






Yield
39.2%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]([C:7]([NH:9][C:10](=O)[CH3:11])=[O:8])=[O:6])(=O)[CH3:2].N1[CH:18]=[CH:17][CH:16]=CC=1.O.[CH:20](Cl)(Cl)Cl.[CH2:24](O)[CH3:25]>>[C:7]([N:9]1[CH2:16][CH2:17][CH2:18][CH2:11][CH2:10]1)(=[O:8])[C:5]([N:4]1[CH2:25][CH2:24][CH2:20][CH2:2][CH2:1]1)=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC(=O)C(=O)NC(C)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC(=O)C(=O)NC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is charged into a three-necked flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser, an inlet tube for nitrogen, a dropping funnel, and a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is brought to 95° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Chloroform is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ethyl ether (30 ml) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the compound of the title
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is recovered by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus affording the compound of the title (5.1 g, 0.023 mol, yield 39.2%) with m.p. 88°-90° C.
|
Outcomes


Product
Details
Reaction Time |
6.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(=O)N1CCCCC1)(=O)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 39.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
